molecular formula C13H23NO3 B13934952 tert-butyl (S)-2-(3-oxobutyl)pyrrolidine-1-carboxylate CAS No. 445432-06-4

tert-butyl (S)-2-(3-oxobutyl)pyrrolidine-1-carboxylate

Cat. No.: B13934952
CAS No.: 445432-06-4
M. Wt: 241.33 g/mol
InChI Key: PAVDXWNGZPPBKG-NSHDSACASA-N
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Description

Tert-butyl (S)-2-(3-oxobutyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a 3-oxobutyl side chain. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-2-(3-oxobutyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and 3-oxobutyl bromide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous synthesis and offer advantages such as improved efficiency, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-2-(3-oxobutyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

Tert-butyl (S)-2-(3-oxobutyl)pyrrolidine-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl (S)-2-(3-oxobutyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (S)-2-(3-oxobutyl)pyrrolidine-1-carboxylate: Characterized by the presence of a tert-butyl group, pyrrolidine ring, and 3-oxobutyl side chain.

    Tert-butyl (S)-2-(3-hydroxybutyl)pyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of an oxo group.

    Tert-butyl (S)-2-(3-aminobutyl)pyrrolidine-1-carboxylate: Contains an amino group in place of the oxo group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

445432-06-4

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl (2S)-2-(3-oxobutyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-10(15)7-8-11-6-5-9-14(11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3/t11-/m0/s1

InChI Key

PAVDXWNGZPPBKG-NSHDSACASA-N

Isomeric SMILES

CC(=O)CC[C@@H]1CCCN1C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)CCC1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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